![molecular formula C11H13N3O B13301868 4-{4-[(methylamino)methyl]-1H-pyrazol-1-yl}phenol](/img/structure/B13301868.png)
4-{4-[(methylamino)methyl]-1H-pyrazol-1-yl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{4-[(methylamino)methyl]-1H-pyrazol-1-yl}phenol is an organic compound that features a phenol group attached to a pyrazole ring, which is further substituted with a methylaminomethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(methylamino)methyl]-1H-pyrazol-1-yl}phenol typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. The choice of reagents and reaction conditions is critical to minimize by-products and ensure scalability .
Análisis De Reacciones Químicas
Types of Reactions
4-{4-[(methylamino)methyl]-1H-pyrazol-1-yl}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: The methylaminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can lead to the formation of quinones, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Aplicaciones Científicas De Investigación
4-{4-[(methylamino)methyl]-1H-pyrazol-1-yl}phenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of dyes, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-{4-[(methylamino)methyl]-1H-pyrazol-1-yl}phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with enzymes or receptors, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins and influence various biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(methylamino)methyl]benzonitrile
- 4-[(methylamino)methyl]phenol
- 4-[(methylamino)methyl]pyridine
Uniqueness
4-{4-[(methylamino)methyl]-1H-pyrazol-1-yl}phenol is unique due to the presence of both a phenol group and a pyrazole ring, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry .
Propiedades
Fórmula molecular |
C11H13N3O |
|---|---|
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
4-[4-(methylaminomethyl)pyrazol-1-yl]phenol |
InChI |
InChI=1S/C11H13N3O/c1-12-6-9-7-13-14(8-9)10-2-4-11(15)5-3-10/h2-5,7-8,12,15H,6H2,1H3 |
Clave InChI |
FCPUVOVBTFBUBY-UHFFFAOYSA-N |
SMILES canónico |
CNCC1=CN(N=C1)C2=CC=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


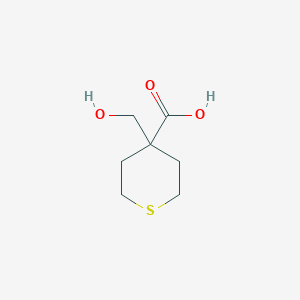

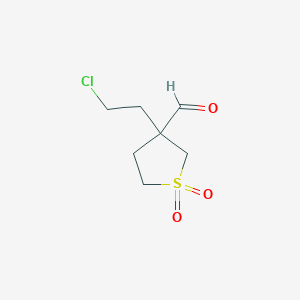

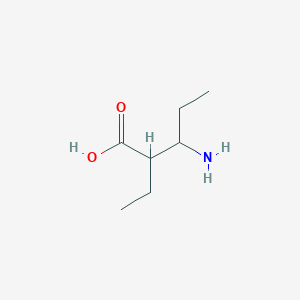
![7-Oxa-5-azaspiro[3.4]oct-5-en-6-amine](/img/structure/B13301807.png)
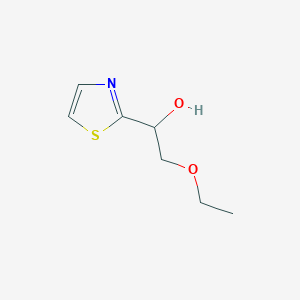

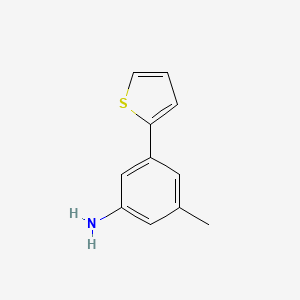
![1-[(5-Chlorothiophen-2-YL)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13301838.png)
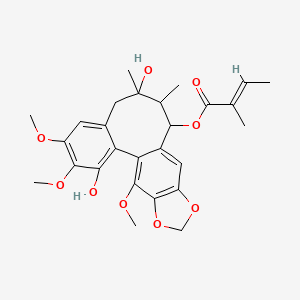

![1-(Propan-2-yl)-1,8-diazaspiro[4.5]decane](/img/structure/B13301862.png)

